The synthesis of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide typically involves several steps, which may include:
Technical Parameters:
The molecular structure of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide can be described as follows:
CC(=O)Nc1nnc(Cl)s1
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)
This structural information indicates that the compound has potential for hydrogen bonding due to the presence of both amide and thiazole functionalities .
N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide participates in various chemical reactions typical for amides and thiazoles:
These reactions are important for further functionalization and modification of the compound for specific applications .
The physical and chemical properties of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Conditions | +5°C |
These properties indicate that the compound is stable under controlled conditions but requires careful handling due to its reactivity .
N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide has various applications in scientific research:
Research continues into its efficacy and safety profile for these applications .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2